N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide
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Description
N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide is a useful research compound. Its molecular formula is C23H23F2N3O2 and its molecular weight is 411.453. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with complex structures including acetamides and diazaspiro moieties have been synthesized for their potential biological activities. For instance, research on the synthesis and evaluation of novel acetamides has demonstrated their potential in vitro antiplasmodial properties. Such compounds were evaluated against Plasmodium falciparum strains, showing that specific structural features are required for biological activity. This research underscores the importance of structural modifications in enhancing the activity of these compounds against specific targets (Mphahlele, Mmonwa, & Choong, 2017).
Analgesic and Anti-Inflammatory Applications
Further, the exploration of spiro heterocycles for analgesic and anti-inflammatory activities has been a significant area of research. For example, studies on 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds have demonstrated significant activity in pain and inflammation models, indicating the potential of such structures in developing new analgesic and anti-inflammatory drugs (Cohen, Banner, & Lopresti, 1978).
Anticancer Activities
Additionally, some compounds with acetamide groups have been investigated for their anticancer properties. The development of novel chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, has shown potential anticancer, anti-inflammatory, and analgesic activities. These findings highlight the diverse therapeutic potentials of such compounds, particularly in cancer treatment (Rani, Pal, Hegde, & Hashim, 2014).
Chemical Synthesis and Material Science
In the realm of chemical synthesis and material science, compounds featuring difluorophenyl and acetamide functionalities have been utilized as intermediates and reagents. Research into the synthesis of difluoro(trimethylsilyl)acetamides, for example, has shown their role as precursors for further chemical transformations, demonstrating the utility of such compounds in developing novel materials and chemicals (Bordeau, Frébault, Gobet, & Picard, 2006).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2/c24-18-11-10-17(14-19(18)25)26-20(29)15-28-22(30)21(16-8-4-3-5-9-16)27-23(28)12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPWQOHAJCFCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide |
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